molecular formula C20H28F3N3O B5293548 N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B5293548
M. Wt: 383.5 g/mol
InChI Key: IXXIZPABQKIKCU-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a chemical compound with the molecular formula C20H28F3N3O It is known for its unique structure, which includes a cycloheptyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.

    Coupling of the Piperazine and Phenyl Rings: The piperazine intermediate is then coupled with the trifluoromethyl-substituted phenyl ring using a nucleophilic substitution reaction.

    Cycloheptyl Group Addition: The final step involves the addition of the cycloheptyl group to the piperazine-phenyl intermediate through an acylation reaction using cycloheptanecarboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or piperazine moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl or piperazine derivatives.

Scientific Research Applications

N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a potential drug candidate for treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cycloheptyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N3O/c21-20(22,23)16-6-5-9-18(14-16)26-12-10-25(11-13-26)15-19(27)24-17-7-3-1-2-4-8-17/h5-6,9,14,17H,1-4,7-8,10-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXIZPABQKIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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